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Compound of Interest

Compound Name: Dimethylaminoborane

Cat. No.: B1631071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

dimethylaminoborane, a compound of interest in chemical synthesis and materials science.

The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of

dimethylaminoborane. The following tables summarize the key chemical shifts for ¹H, ¹¹B, and

¹³C nuclei.

Table 1: ¹H NMR Spectroscopic Data for
Dimethylaminoborane

Chemical Shift (δ) ppm Multiplicity Solvent

2.4 Singlet CDCl₃

Table 2: ¹¹B NMR Spectroscopic Data for
Dimethylaminoborane and Related Species
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The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. The

chemical shift can vary depending on the specific boron environment, such as in the monomer,

dimer, or other reaction products.

Species
Chemical Shift (δ)
ppm

Multiplicity Reference

Cyclic borazane

[Me₂N·BH₂]₂
5.4 Triplet [1]

Linear borazane

Me₂NH·BH₂–

NMe₂·BH₃

2.0, -13.2 Triplet, Quartet [1]

Amino borane

Me₂N=BH₂
38.1 Triplet [1]

Diamino borane

(Me₂N)₂BH
29.7 Doublet [1]

Table 3: ¹³C NMR Spectroscopic Data for
Dimethylaminoborane

Chemical Shift (δ) ppm Solvent

47.9 Not Specified

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of dimethylaminoborane shows characteristic absorption bands

corresponding to N-H, B-H, and C-H vibrations.

Table 4: Key IR Absorption Bands for
Dimethylaminoborane
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Wavenumber (cm⁻¹) Assignment Intensity

~3200 N-H stretch Strong, broad

~2400 B-H stretch Strong

~1470 CH₃ deformation Medium

~1170 B-N stretch Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
¹H, ¹¹B, and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR

spectrometer.[2] For ¹¹B NMR, a Varian VXR-300 NMR spectrometer operating at 96 MHz has

been used to monitor reaction kinetics.[3]

Sample Preparation: A sample of dimethylaminoborane is dissolved in an appropriate

deuterated solvent (e.g., CDCl₃).

Data Acquisition: Spectra are acquired at room temperature. For ¹¹B NMR, proton decoupling

({¹H}) may be used to simplify the spectrum.

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent

peak. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is commonly used.[2]

Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a

Thermo Nicolet Nexus FTIR.[2]

Sample Preparation: For solid samples, a mull is prepared by grinding the sample with a

mulling agent (e.g., Nujol or Fluorolube). The mull is then placed between two KBr or NaCl

plates. The spectrum for dimethylaminoborane from the Coblentz Society was obtained
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from a solid mull using Kel-F oil for the 2-7.5 micron range and mineral oil for the 7.5-16

micron range.[4] Alternatively, a liquid film can be used for liquid samples.

Data Acquisition: The spectrum is recorded in transmission mode. A background spectrum of

the mulling agent or the empty sample holder is first recorded and subtracted from the

sample spectrum.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized batch of dimethylaminoborane.
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Caption: Workflow for the spectroscopic characterization of dimethylaminoborane.

This diagram outlines the logical progression from synthesis to structural verification using IR

and multi-nuclear NMR spectroscopy. Initial IR analysis provides a quick check for the

presence of key functional groups, followed by detailed structural elucidation through ¹H, ¹¹B,
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and ¹³C NMR. The collected data is then interpreted and compared against reference spectra

to verify the final structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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